molecular formula C9H6F4O2 B070049 2-Fluoro-6-(trifluoromethyl)phenylacetic acid CAS No. 179946-32-8

2-Fluoro-6-(trifluoromethyl)phenylacetic acid

Cat. No. B070049
M. Wt: 222.14 g/mol
InChI Key: ZVXIGDPHHXXMMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Fluoro-6-(trifluoromethyl)phenylacetic acid involves several routes, reflecting its versatility and adaptability in chemical synthesis. One notable method includes the synthesis from phenylglycine through a fluorodeamination reaction in a HF-pyridine mixture, showcasing its utility as a derivatizing chiral agent for enantiomeric excess measurement via 19F NMR spectra (Hamman, Béguin, & Arnaud, 1991). Another approach involves the oxidation of corresponding β-fluoro-β-phenyl alcohols, accessible through bromofluorination and subsequent reactions (Goj & Haufe, 2006).

Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-(trifluoromethyl)phenylacetic acid and its derivatives has been a subject of study to understand its chemical behavior and reactivity. For instance, Fluoromethyl-2,4,6-trinitrophenylsulfonate, a related compound, has been characterized by single-crystal X-ray diffraction, demonstrating its effectiveness as a monofluoromethylating agent (Reichel et al., 2021).

Chemical Reactions and Properties

This compound's reactivity has been explored through various chemical reactions, including its use as a chiral derivatizing agent allowing the distinction of enantiomers of alcohols by fluorine NMR spectroscopy (Barrelle & Hamman, 1991). Additionally, its involvement in the synthesis of fluorinated analogs of S-phenyl thiorhamnopyranosides highlights its role in influencing glycosylation stereoselectivity (Crich & Vinogradova, 2007).

Physical Properties Analysis

The physical properties of 2-Fluoro-6-(trifluoromethyl)phenylacetic acid and related compounds have been thoroughly investigated. These studies have included examining their solubility, stability, and behavior under different conditions to facilitate their application in various scientific and industrial processes.

Chemical Properties Analysis

The chemical properties of 2-Fluoro-6-(trifluoromethyl)phenylacetic acid, such as its acidity, reactivity towards nucleophiles, and electrophilic substitution reactions, have been central to developing novel synthetic methods and compounds. For instance, its unexpected reactivity leading to the loss of three fluorine atoms has opened up new pathways for synthesizing complex organic structures (Stazi et al., 2010).

Scientific Research Applications

  • Chiral Derivatizing Agent : 2-Fluoro-2-phenylacetic acid, closely related to 2-Fluoro-6-(trifluoromethyl)phenylacetic acid, has been used as a chiral derivatizing agent. This application is significant in distinguishing enantiomers of alcohols by converting them into diastereoisomeric esters, which can be analyzed using fluorine NMR spectroscopy. This method facilitates the determination of the configuration of substituted-phenyl secondary alcohols (Barrelle & Hamman, 1991) and (Hamman, Béguin & Arnaud, 1991).

  • Comparative Studies in Reactivity and Acidity : A comparative study on halogenated phenylacetic acids, including 2-Fluoro-6-(trifluoromethyl)phenylacetic acid, has been conducted. This research focused on the reactivity of these molecules using various descriptors like Fukui functions, local softness, electrophilicity, and global descriptors like electronegativity and hardness. The study provides insights into the acidity and vibrational spectra of these compounds, which are essential for understanding their chemical behavior (Srivastava et al., 2015).

  • Synthetic Routes and Applications in Organic Chemistry : Innovative synthetic routes to create 2-Fluoro-2-phenylalkanoic acids have been developed. These compounds, including 2-Fluoro-6-(trifluoromethyl)phenylacetic acid, are essential in organic synthesis, offering a pathway for the creation of various organic compounds. The research outlines methods such as bromo fluorination, bromine-by-acetate replacement, and hydrolysis processes, contributing significantly to organic synthetic methodologies (Goj & Haufe, 2006).

  • Role in Photoredox Systems for Catalytic Fluoromethylation : Studies on photoredox systems incorporating 2-Fluoro-6-(trifluoromethyl)phenylacetic acid derivatives have explored their use in catalytic fluoromethylation of carbon-carbon multiple bonds. This research is pivotal in the field of synthetic organic chemistry, especially for the creation of compounds with pharmaceutical and agricultural applications (Koike & Akita, 2016).

  • Characterization and Application in Metal Complexes : The synthesis and characterization of metal complexes involving fluorine-containing substances, such as 2-Fluoro-6-(trifluoromethyl)phenylacetic acid, have been conducted. This research contributes to the field of fluorochemistry, which is vital in materials science, pharmaceuticals, and agriculture (Douvris et al., 2022).

Safety And Hazards

While specific safety and hazard information for “2-Fluoro-6-(trifluoromethyl)phenylacetic acid” is not available, it’s generally recommended to avoid ingestion and inhalation, avoid dust formation, and ensure adequate ventilation when handling similar chemical compounds .

properties

IUPAC Name

2-[2-fluoro-6-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c10-7-3-1-2-6(9(11,12)13)5(7)4-8(14)15/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXIGDPHHXXMMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372162
Record name 2-Fluoro-6-(trifluoromethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-(trifluoromethyl)phenylacetic acid

CAS RN

179946-32-8
Record name 2-Fluoro-6-(trifluoromethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-(trifluoromethyl)phenylacetic acid
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